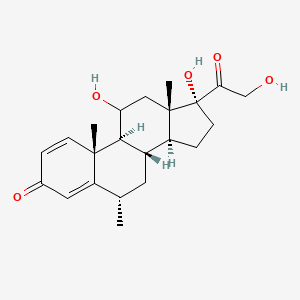
6alpha-Methyl prednisolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6alpha-Methyl prednisolone is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects . It is a derivative of prednisolone, modified to enhance its pharmacological properties. The compound is widely used in the treatment of various inflammatory and autoimmune conditions, including arthritis, allergies, and asthma .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl prednisolone involves multiple steps, starting from hydrocortisone or prednisoloneThis is typically achieved through a series of chemical reactions, including oxidation, reduction, and methylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the quality of the final product .
化学反応の分析
Types of Reactions: 6alpha-Methyl prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .
科学的研究の応用
6alpha-Methyl prednisolone has a wide range of applications in scientific research:
作用機序
6alpha-Methyl prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasmThis interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects .
Molecular Targets and Pathways:
Glucocorticoid Receptors: Primary targets for the compound.
NF-kB Pathway: Inhibition of this pathway reduces the production of pro-inflammatory cytokines.
AP-1 Pathway: Modulation of this pathway affects the expression of genes involved in immune responses
類似化合物との比較
Prednisolone: The parent compound, less potent than 6alpha-Methyl prednisolone.
Dexamethasone: Another synthetic glucocorticoid with a different structure but similar pharmacological effects.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications but lower potency.
Uniqueness: this compound is unique due to its enhanced binding affinity to glucocorticoid receptors, leading to more potent anti-inflammatory and immunosuppressive effects compared to its parent compound, prednisolone .
特性
分子式 |
C22H30O5 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
(6S,8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17?,19+,20-,21-,22-/m0/s1 |
InChIキー |
VHRSUDSXCMQTMA-RRQCTPSPSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
正規SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


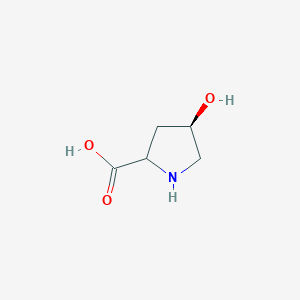
![ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B14111797.png)
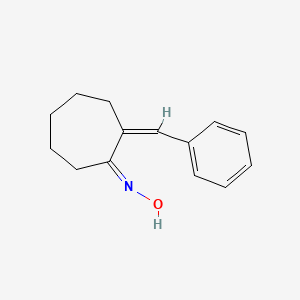
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14111807.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14111813.png)


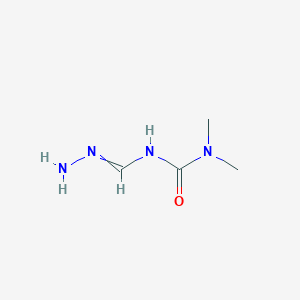
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14111830.png)
![2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid](/img/structure/B14111836.png)
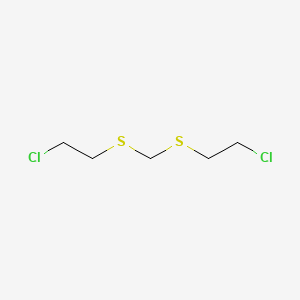
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B14111845.png)
![2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14111859.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111860.png)
